molecular formula C25H22F3N3O3 B4962509 1-(diphenylacetyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine

1-(diphenylacetyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine

Cat. No. B4962509
M. Wt: 469.5 g/mol
InChI Key: VINLLAPPWMFFQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(diphenylacetyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine, commonly known as DAPP, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DAPP has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various research areas.

Mechanism of Action

The exact mechanism of action of DAPP is not fully understood, but it is believed to act as a modulator of certain neurotransmitter receptors, including the serotonin and dopamine receptors. DAPP has been shown to bind to these receptors and alter their activity, leading to changes in neurotransmitter signaling.
Biochemical and Physiological Effects:
DAPP has been shown to exhibit a range of biochemical and physiological effects, including modulation of neurotransmitter signaling, antitumor activity, and anti-inflammatory effects. Additionally, DAPP has been shown to exhibit analgesic effects in animal models, making it a potential candidate for use in pain research.

Advantages and Limitations for Lab Experiments

One advantage of using DAPP in lab experiments is its ability to modulate specific neurotransmitter receptors, allowing researchers to investigate the role of these receptors in various physiological processes. Additionally, DAPP has been shown to exhibit antitumor activity, making it a potential candidate for use in cancer research. However, one limitation of using DAPP is its relatively complex synthesis method, which may limit its availability for use in certain research areas.

Future Directions

There are several potential future directions for research involving DAPP. One area of interest is the development of new drugs based on the structure of DAPP, which may exhibit improved activity and selectivity for specific receptors. Additionally, further investigation into the mechanisms underlying the antitumor and anti-inflammatory effects of DAPP may lead to the development of new therapies for cancer and other inflammatory diseases. Finally, the use of DAPP in combination with other compounds may lead to the development of novel treatments for various neurological disorders.

Synthesis Methods

The synthesis of DAPP involves the reaction of diphenylacetylchloride with 2-nitro-4-(trifluoromethyl)aniline in the presence of a base such as triethylamine. The resulting intermediate is then reacted with piperazine to yield the final product, DAPP.

Scientific Research Applications

DAPP has been studied for its potential applications in various scientific research areas, including neuroscience, pharmacology, and drug discovery. In neuroscience, DAPP has been shown to modulate the activity of certain neurotransmitter receptors, making it a potential tool for investigating the mechanisms underlying various neurological disorders. In pharmacology, DAPP has been studied for its potential use as a lead compound in the development of new drugs targeting specific receptors. Additionally, DAPP has been shown to exhibit antitumor activity, making it a potential candidate for use in cancer research.

properties

IUPAC Name

1-[4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]-2,2-diphenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22F3N3O3/c26-25(27,28)20-11-12-21(22(17-20)31(33)34)29-13-15-30(16-14-29)24(32)23(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-12,17,23H,13-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VINLLAPPWMFFQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-])C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-[2-Nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]-2,2-diphenylethanone

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